Cas no 1224055-17-7 (6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one)

1224055-17-7 structure

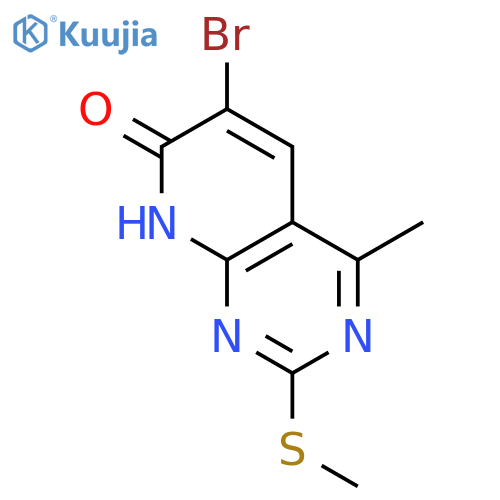

商品名:6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one

CAS番号:1224055-17-7

MF:C9H8BrN3OS

メガワット:286.148319244385

MDL:MFCD18632641

CID:1216982

PubChem ID:59258909

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 化学的及び物理的性質

名前と識別子

-

- 6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one

- 1H-Indazole,6-bromo-4-methyl-

- CTK5G0748

- 6-bromo-4-methyl-2-(methylthio)-pyrido[2,3-d]pyrimidin-7(8H)-one

- AK139889

- RP04777

- OR40121

- SureCN1709837

- AG-H-57715

- 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

- 1224055-17-7

- SCHEMBL1983403

- 6-bromo-4-methyl-2-(methylsulfanyl)-7h,8h-pyrido[2,3-d]pyrimidin-7-one

- QHEMIXLWNUKUTQ-UHFFFAOYSA-N

- 6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one

-

- MDL: MFCD18632641

- インチ: InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14)

- InChIKey: QHEMIXLWNUKUTQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br

計算された属性

- せいみつぶんしりょう: 284.95715g/mol

- どういたいしつりょう: 284.95715g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 144577-1g |

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95% |

1224055-17-7 | 95% | 1g |

$866.00 | 2023-09-07 | |

| TRC | B121190-500mg |

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |

1224055-17-7 | 500mg |

$ 1340.00 | 2022-06-07 | ||

| Matrix Scientific | 144577-5g |

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95% |

1224055-17-7 | 95% | 5g |

$2598.00 | 2023-09-07 | |

| TRC | B121190-250mg |

6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |

1224055-17-7 | 250mg |

$ 805.00 | 2022-06-07 |

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1224055-17-7 (6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量